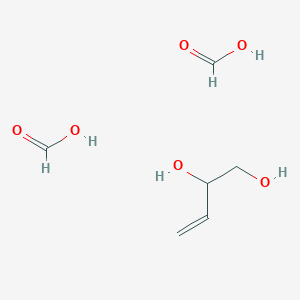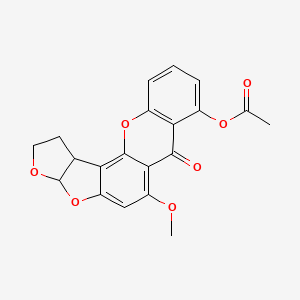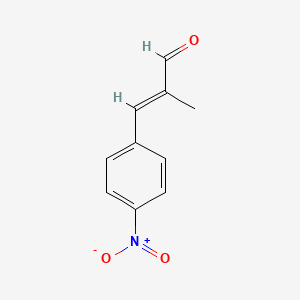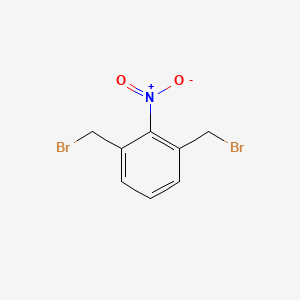
Benzene, 1,3-bis(bromomethyl)-2-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,3-bis(bromomethyl)-2-nitro- is an organic compound with the molecular formula C8H8Br2NO2. It is a derivative of benzene, where two bromomethyl groups and one nitro group are substituted at the 1, 3, and 2 positions, respectively. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(bromomethyl)-2-nitro- typically involves the bromomethylation of nitrobenzene derivatives. One common method is the bromination of 1,3-dimethyl-2-nitrobenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups.
Industrial Production Methods
Industrial production of Benzene, 1,3-bis(bromomethyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
化学反应分析
Types of Reactions
Benzene, 1,3-bis(bromomethyl)-2-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H2) in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl2).
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl groups, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using SnCl2 in hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1,3-bis(aminomethyl)-2-nitrobenzene.
Oxidation: Formation of 1,3-bis(formyl)-2-nitrobenzene or 1,3-bis(carboxyl)-2-nitrobenzene.
科学研究应用
Benzene, 1,3-bis(bromomethyl)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Benzene, 1,3-bis(bromomethyl)-2-nitro- involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition states during reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
Benzene, 1,3-bis(chloromethyl)-2-nitro-: Similar structure but with chloromethyl groups instead of bromomethyl groups.
Benzene, 1,3-bis(methyl)-2-nitro-: Lacks the halogen atoms, making it less reactive in nucleophilic substitution reactions.
Benzene, 1,3-bis(bromomethyl)-: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Benzene, 1,3-bis(bromomethyl)-2-nitro- is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
55324-01-1 |
|---|---|
分子式 |
C8H7Br2NO2 |
分子量 |
308.95 g/mol |
IUPAC 名称 |
1,3-bis(bromomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H,4-5H2 |
InChI 键 |
XKKGDHHIEJLSHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)CBr)[N+](=O)[O-])CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
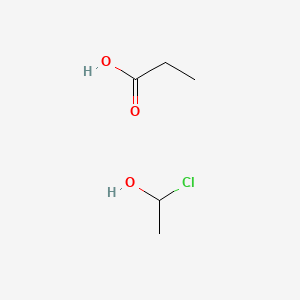
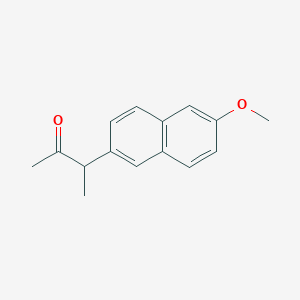
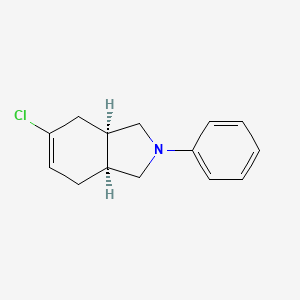
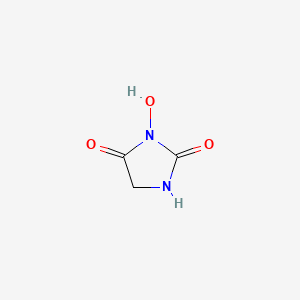
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
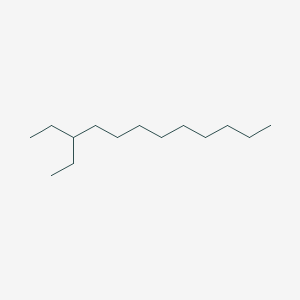
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
